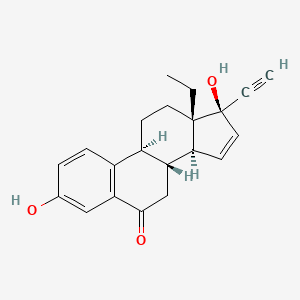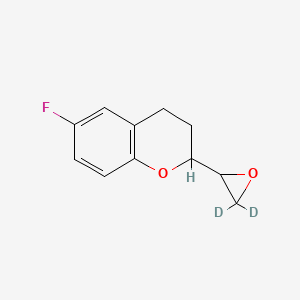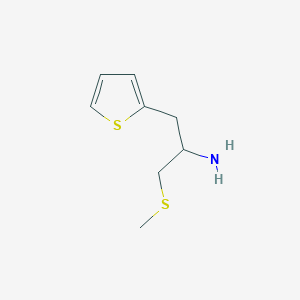
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine, also known as methiopropamine, is a synthetic stimulant compound. It is a thiophene analogue of methamphetamine and has been studied for its effects on the central nervous system. Methiopropamine is known to increase synaptic levels of dopamine and noradrenaline, similar to methamphetamine .
Preparation Methods
The synthesis of 1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves several steps. One common method includes the reaction of thiophene-2-carboxaldehyde with methylamine to form the intermediate Schiff base, which is then reduced to the corresponding amine.
Chemical Reactions Analysis
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine has been studied for various scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmitter levels and behavior in animal models.
Medicine: Investigated for potential therapeutic applications, although no approved medical uses have been established.
Industry: Utilized in the development of new synthetic methodologies and as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves the inhibition of dopamine and noradrenaline reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, similar to the effects of methamphetamine. The compound interacts with various molecular targets, including dopamine and noradrenaline transporters .
Comparison with Similar Compounds
1-(Methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine is similar to other stimulant compounds such as methamphetamine and amphetamine. it is unique due to the presence of the thiophene ring and the methylsulfanyl group, which confer distinct chemical and pharmacological properties. Similar compounds include:
Methamphetamine: A potent central nervous system stimulant.
Amphetamine: A stimulant used in the treatment of ADHD and narcolepsy.
Thiophene analogues: Compounds with similar structures but different substituents on the thiophene ring.
Properties
Molecular Formula |
C8H13NS2 |
|---|---|
Molecular Weight |
187.3 g/mol |
IUPAC Name |
1-methylsulfanyl-3-thiophen-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H13NS2/c1-10-6-7(9)5-8-3-2-4-11-8/h2-4,7H,5-6,9H2,1H3 |
InChI Key |
PCOUIANQSHKAPU-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(CC1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
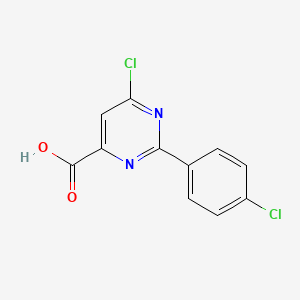
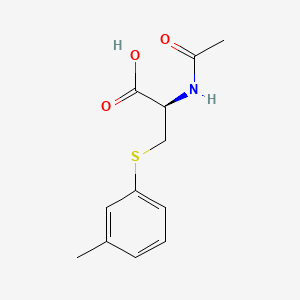
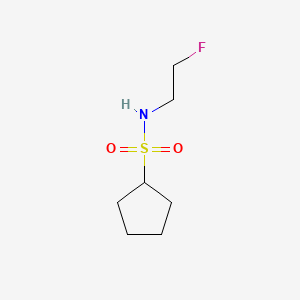
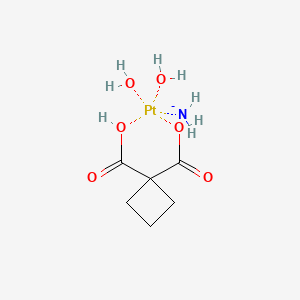
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
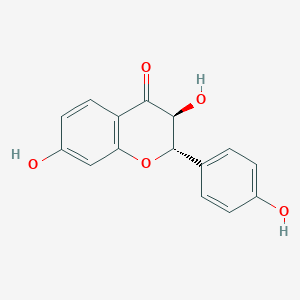
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)

